(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride
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Overview
Description
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C12H20ClN. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha,alpha-Dimethylbenzyl)trimethylammonium chloride typically involves the alkylation of trimethylamine with (alpha,alpha-Dimethylbenzyl) chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in organic solvents.
Major Products
Substitution: Formation of new quaternary ammonium compounds.
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of cleaning agents and disinfectants
Mechanism of Action
The mechanism of action of (alpha,alpha-Dimethylbenzyl)trimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability. This property is exploited in various applications, such as enhancing the delivery of drugs or other active compounds into cells .
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
(alpha,alpha-Dimethylbenzyl)trimethylammonium chloride is unique due to its specific structural configuration, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications .
Properties
CAS No. |
93841-15-7 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
trimethyl(2-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-12(2,13(3,4)5)11-9-7-6-8-10-11;/h6-10H,1-5H3;1H/q+1;/p-1 |
InChI Key |
YYULYJNXBJNIDI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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